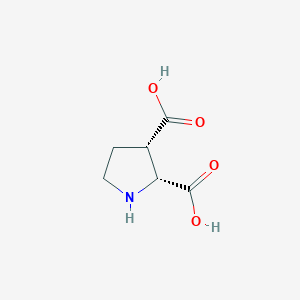
(2R,3S)-Pyrrolidine-2,3-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S)-Pyrrolidine-2,3-dicarboxylic acid, also known as L-Proline, is an amino acid that is a building block for proteins. It is a non-essential amino acid, meaning that the body can produce it on its own, but it is also found in various foods such as meat, dairy, and eggs. L-Proline is an important component in the synthesis of collagen, which is a structural protein found in connective tissue, skin, and bones. In addition, L-Proline has been studied for its potential therapeutic uses in various scientific research applications.
作用机制
The mechanism of action of (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid is not fully understood, but it is believed to work through various pathways in the body. It has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes. (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules.
生化和生理效应
(2R,3S)-Pyrrolidine-2,3-dicarboxylic acid has been shown to have various biochemical and physiological effects in the body. It is involved in the synthesis of collagen, which is important in the formation of connective tissue, skin, and bones. (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid has also been shown to have antioxidant and anti-inflammatory properties, which may help to protect against oxidative stress and inflammation. In addition, (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid has been shown to have a role in the regulation of gene expression and cellular signaling pathways.
实验室实验的优点和局限性
(2R,3S)-Pyrrolidine-2,3-dicarboxylic acid has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid is also stable and can be stored for long periods of time without degradation. However, there are also limitations to the use of (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid in lab experiments. It is a non-essential amino acid, meaning that the body can produce it on its own, which may limit its potential therapeutic uses. In addition, (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid may interact with other compounds in the body, which could affect its activity and efficacy.
未来方向
There are several future directions for research on (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid. One area of interest is the potential use of (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid in the treatment of various diseases such as cancer, cardiovascular disease, and Alzheimer's disease. Further research is needed to determine the optimal doses and treatment regimens for (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid in these contexts. Another area of interest is the potential use of (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid in wound healing, as it is a component of collagen, which is important in the formation of new tissue. Finally, future research could focus on the development of new synthetic methods for (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid, which could improve its availability and efficacy for use in various scientific research applications.
合成方法
(2R,3S)-Pyrrolidine-2,3-dicarboxylic acid can be synthesized through various chemical methods, including the Strecker synthesis, the Gabriel synthesis, and the Hofmann degradation. The Strecker synthesis involves the reaction of an aldehyde or ketone with ammonium chloride and potassium cyanide, followed by hydrolysis to form (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid. The Gabriel synthesis involves the reaction of potassium phthalimide with an alkyl halide to form an N-alkyl phthalimide, which is then hydrolyzed to form (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid. The Hofmann degradation involves the reaction of an amide with bromine and sodium hydroxide to form an isocyanate, which is then hydrolyzed to form (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid.
科学研究应用
(2R,3S)-Pyrrolidine-2,3-dicarboxylic acid has been studied for its potential therapeutic uses in various scientific research applications. It has been shown to have antioxidant and anti-inflammatory properties, which may make it useful in the treatment of various diseases such as cancer, cardiovascular disease, and Alzheimer's disease. (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid has also been studied for its potential use in wound healing, as it is a component of collagen, which is important in the formation of new tissue.
属性
CAS 编号 |
147332-10-3 |
|---|---|
产品名称 |
(2R,3S)-Pyrrolidine-2,3-dicarboxylic acid |
分子式 |
C6H9NO4 |
分子量 |
159.14 g/mol |
IUPAC 名称 |
(2R,3S)-pyrrolidine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C6H9NO4/c8-5(9)3-1-2-7-4(3)6(10)11/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/t3-,4+/m0/s1 |
InChI 键 |
GLQKHRAKKLRGNR-IUYQGCFVSA-N |
手性 SMILES |
C1CN[C@H]([C@H]1C(=O)O)C(=O)O |
SMILES |
C1CNC(C1C(=O)O)C(=O)O |
规范 SMILES |
C1CNC(C1C(=O)O)C(=O)O |
同义词 |
2,3-Pyrrolidinedicarboxylicacid,(2R-cis)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



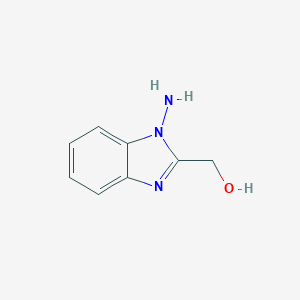
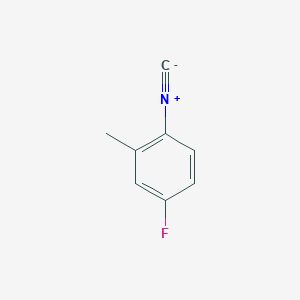
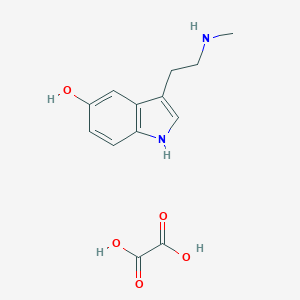
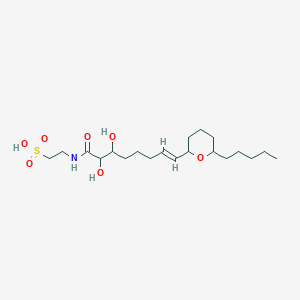
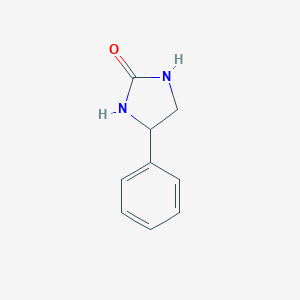
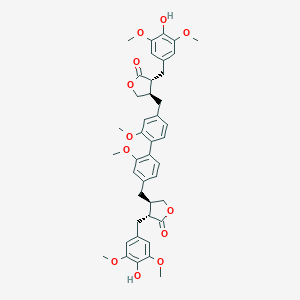
![1-[2-[bis(4-Fluorophenyl)methoxy]ethyl]-4-(pyridinyl)-piperazine](/img/structure/B132493.png)
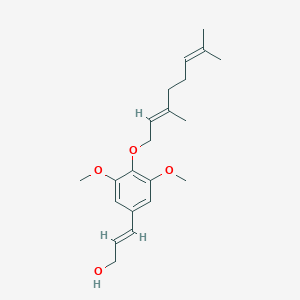
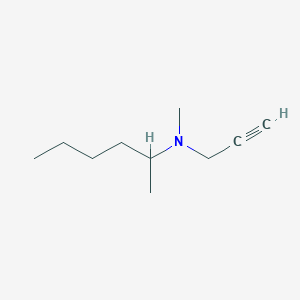
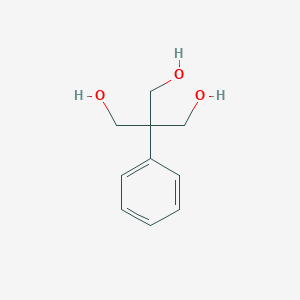
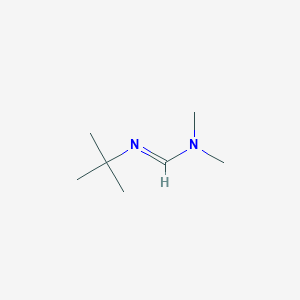
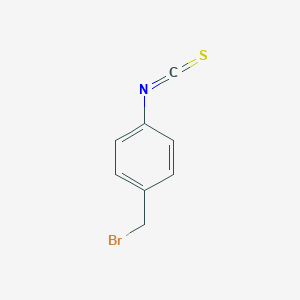
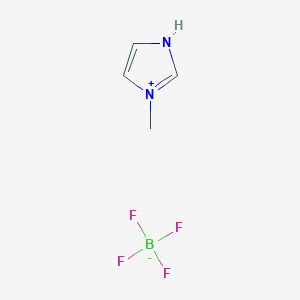
![(2S)-2-[[(2S)-6-Amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid](/img/structure/B132519.png)